Zinc bis(piperidine-1-carbodithioate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Analytical Reagent:

- Zinc bis(piperidine-1-carbodithioate) has been explored as an analytical reagent for the determination of fatty acids. Its ability to complex with metal ions, including those associated with fatty acids, makes it a potential tool for their detection and quantification. Source: Cymit Quimica:

Viscosity Modifier:

- Research suggests that zinc bis(piperidine-1-carbodithioate) can act as a viscosity modifier for certain materials. This property could be beneficial in various applications, such as modifying the flow behavior of fluids or improving the processing characteristics of materials. Source: Cymit Quimica:

Cross-linking Agent:

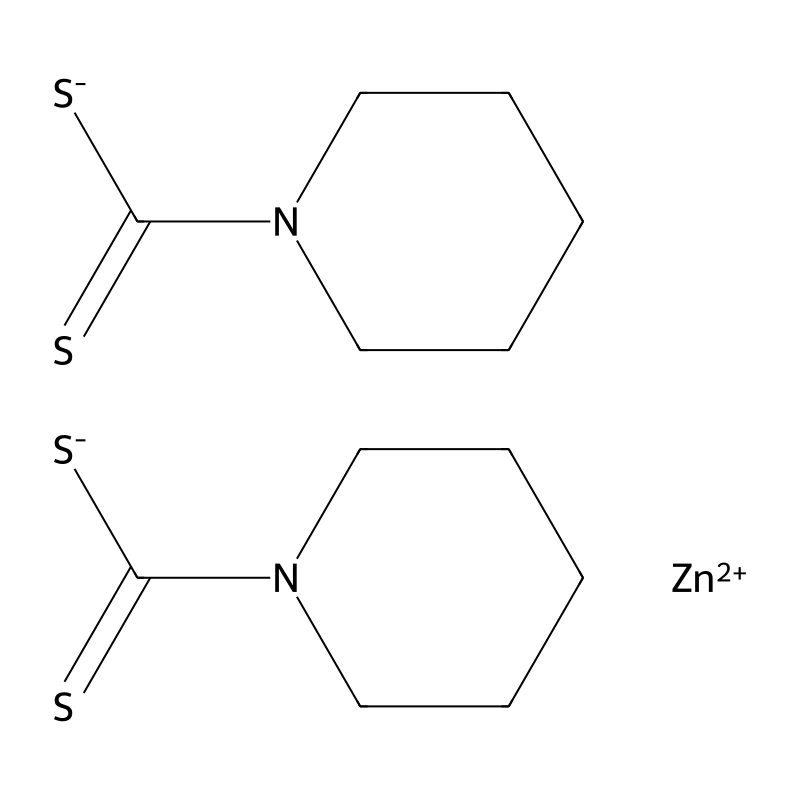

Zinc bis(piperidine-1-carbodithioate) is a chemical compound characterized by the molecular formula and a molecular weight of 386 g/mol. This compound is a coordination complex formed between zinc ions and piperidine-1-carbodithioate ligands, which are sulfur-containing compounds known for their chelating properties. Typically, it appears as a solid at room temperature and exhibits limited solubility in water, although it can dissolve in organic solvents such as dimethylformamide and dichloromethane. The complex often displays vibrant colors ranging from yellow to orange due to electronic transitions involving the dithiocarbamate ligands .

- Ligand Exchange Reactions: It can act as a precursor for synthesizing other zinc complexes through ligand exchange mechanisms.

- Formation of Polynuclear Complexes: The dithiocarbamate ligands can function as bridging agents, leading to the creation of polynuclear complexes.

- Thermal Decomposition: Upon heating, this compound may decompose to yield zinc sulfide, showcasing its thermal stability characteristics.

The biological activity of zinc bis(piperidine-1-carbodithioate) is primarily attributed to its dithiocarbamate ligands. These ligands are known to inhibit enzyme activity by chelating essential metal ions required for enzymatic function. This property suggests potential applications in antimicrobial treatments, where the compound may disrupt microbial enzyme systems. Additionally, the interaction with metal ions can influence various biological processes, making it a subject of interest in pharmacological research.

The synthesis of zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc(II) salts with piperidine-1-carbodithioate salts. Commonly employed zinc(II) salts include zinc chloride and zinc acetate. The general procedure is as follows:

- Prepare a solution of the zinc(II) salt in a polar solvent (e.g., water or ethanol).

- Add an equimolar amount of a piperidine-1-carbodithioate salt (such as sodium or potassium piperidine-1-carbodithioate) to the solution.

- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.

- The product typically precipitates out of the solution, allowing for straightforward isolation and purification.

Zinc bis(piperidine-1-carbodithioate) has several notable applications:

- Agriculture: It may be utilized as a fungicide or pesticide due to its antimicrobial properties.

- Materials Science: The compound has potential uses in creating advanced materials through coordination chemistry.

- Pharmaceuticals: Its biological activity suggests applications in drug development, particularly in targeting metal-dependent enzymes.

Interaction studies have shown that zinc bis(piperidine-1-carbodithioate) can effectively chelate metal ions, which is crucial for its biological activity. These interactions can inhibit various enzymatic processes in microorganisms and potentially affect mammalian systems as well. Understanding these interactions is vital for assessing both efficacy and safety in potential applications.

Zinc bis(piperidine-1-carbodithioate) shares structural and functional characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Zinc bis(dithiocarbamate) | Varies | General category; various dithiocarbamate ligands |

| Zinc dimethyl dithiocarbamate | C₆H₁₄N₂S₂Zn | More soluble; used primarily in agriculture |

| Zinc diethyl dithiocarbamate | C₈H₁₈N₂S₂Zn | Similar antimicrobial properties; different alkyl groups |

| Zinc bis(benzyl dithiocarbamate) | C₁₄H₁₈N₂S₂Zn | Exhibits unique solubility characteristics |

Zinc bis(piperidine-1-carbodithioate) is unique due to its specific ligand structure, which influences its solubility and biological activity compared to other dithiocarbamate complexes. The presence of piperidine enhances its chelating ability while potentially modulating its interaction with biological systems .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant